Cyclobutyl(2-methoxyphenyl)methanamine

Description

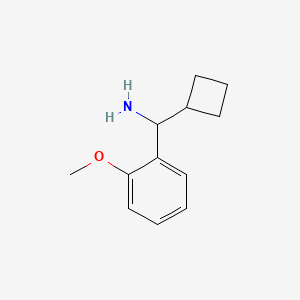

Cyclobutyl(2-methoxyphenyl)methanamine (CAS: 927993-47-3) is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.269 g/mol. Its structure features a cyclobutyl group attached to a methanamine moiety, which is further substituted with a 2-methoxyphenyl aromatic ring. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the synthesis of coordination clusters and metallocomplexes, as evidenced by its association with triazole-based Ag coordination clusters .

Key physicochemical properties include:

- Purity: Typically supplied at 95% or higher by commercial vendors.

- Price: Varies significantly among suppliers (e.g., $6.00 for 25 mg from A2B Chem LLC to €1,390.10 for 100 mg from abcr), reflecting differences in sourcing and scale .

- Hazards: Limited safety data are available, but standard precautions for amine-containing compounds (e.g., skin/eye irritation risks) are advised.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

cyclobutyl-(2-methoxyphenyl)methanamine |

InChI |

InChI=1S/C12H17NO/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9,12H,4-6,13H2,1H3 |

InChI Key |

QOUPCNKIBPQQJL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C2CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2-methoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl bromide with 2-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Another approach involves the use of Suzuki-Miyaura coupling, where a cyclobutylboronic acid is coupled with 2-methoxyphenyl bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of cyclobutyl(2-methoxyphenyl)ketone.

Reduction: Formation of cyclobutyl(2-methoxyphenyl)methanol.

Substitution: Formation of various substituted methoxy derivatives.

Scientific Research Applications

Cyclobutyl(2-methoxyphenyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

The structural and functional uniqueness of Cyclobutyl(2-methoxyphenyl)methanamine is highlighted through comparisons with analogous compounds. Key differences lie in the cyclobutyl/cyclopropyl backbone, aromatic substituents (e.g., methoxy, chloro), and physicochemical properties.

Structural Analogues with Cyclobutyl Backbones

Key Observations :

- Chlorinated derivatives (e.g., 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine) exhibit increased lipophilicity and market demand due to applications in drug intermediates .

Cyclopropyl Analogues

Key Observations :

- Substitutions on the aromatic ring (e.g., methoxy vs. chloro) influence electronic properties and toxicity profiles.

Heterocyclic and Thiophene Derivatives

Key Observations :

Biological Activity

Cyclobutyl(2-methoxyphenyl)methanamine, also known as 1-[(2-methoxyphenyl)methyl]cyclobutyl-methanamine, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a cyclobutyl group attached to a methanamine, which is further substituted by a 2-methoxyphenyl group. The methoxy substitution enhances its lipophilicity , potentially influencing its biological interactions and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClNO |

| Structural Features | Cyclobutyl core, methoxy group |

| Solubility | Increased in hydrochloride form |

The biological activity of this compound is hypothesized to arise from its interaction with various biological targets:

- Neurotransmitter Receptors : Preliminary studies suggest that the compound may exhibit central nervous system effects due to its structural similarity to other psychoactive agents. The methoxy group could enhance binding affinity to neurotransmitter receptors.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biochemical pathways relevant in disease processes.

In Vitro Studies

Research has indicated that derivatives of cyclobutyl compounds can exhibit a range of biological activities:

-

Anticancer Activity : Some analogs have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to cyclobutyl derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 breast cancer cells .

Compound IC50 (nM) Cell Line Cyclobutyl derivative 1 1.0 MCF-7 Cyclobutyl derivative 2 5.0 A549 (lung cancer) - Mechanisms of Antitumor Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .

In Vivo Studies

In vivo studies involving similar cyclobutyl compounds have demonstrated efficacy against xenograft models of cancer, indicating their potential as therapeutic agents. For example, certain derivatives have been shown to inhibit tumor growth effectively in mouse models .

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of a related cyclobutyl compound on tumor growth in mice. The results indicated significant tumor size reduction compared to control groups, suggesting effective antitumor properties.

- Neuropharmacological Evaluation : Another study assessed the neuropharmacological effects of a methoxy-substituted cyclobutyl compound. Behavioral assays indicated anxiolytic effects in rodent models, supporting its potential application in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.